D-Glucose, 2-deoxy-2-((3-hydroxy-1-oxotetradecyl)amino)-, 4-(dihydrogen phosphate) 3-(3-((1-oxoundecyl)oxy)tetradecanoate), (2(R),3(R))-

CAS No.: 125034-35-7

Cat. No.: VC17163673

Molecular Formula: C45H86NO13P

Molecular Weight: 880.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 125034-35-7 |

|---|---|

| Molecular Formula | C45H86NO13P |

| Molecular Weight | 880.1 g/mol |

| IUPAC Name | [(2R,3R,4R,5S,6R)-2-hydroxy-6-(hydroxymethyl)-3-[[(3R)-3-hydroxytetradecanoyl]amino]-5-phosphonooxyoxan-4-yl] (3R)-3-undecanoyloxytetradecanoate |

| Standard InChI | InChI=1S/C45H86NO13P/c1-4-7-10-13-16-19-21-24-27-30-36(48)33-39(49)46-42-44(43(59-60(53,54)55)38(35-47)57-45(42)52)58-41(51)34-37(31-28-25-22-20-17-14-11-8-5-2)56-40(50)32-29-26-23-18-15-12-9-6-3/h36-38,42-45,47-48,52H,4-35H2,1-3H3,(H,46,49)(H2,53,54,55)/t36-,37-,38-,42-,43-,44-,45-/m1/s1 |

| Standard InChI Key | HBJRCOCXOSSPRA-MHMGBNDDSA-N |

| Isomeric SMILES | CCCCCCCCCCC[C@H](CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O)CO)OP(=O)(O)O)OC(=O)C[C@@H](CCCCCCCCCCC)OC(=O)CCCCCCCCCC)O |

| Canonical SMILES | CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1O)CO)OP(=O)(O)O)OC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCC)O |

Introduction

Structural Characterization and Stereochemical Configuration

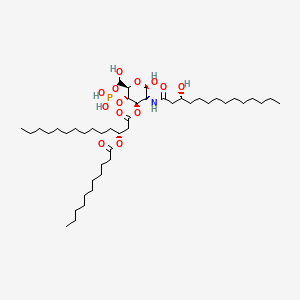

The compound’s core structure derives from D-glucose, a hexose monosaccharide, with critical alterations at positions 2, 3, and 4. At position 2, the hydroxyl group is replaced by an amino-linked tetradecyl chain (C14), forming 2-deoxy-2-((3-hydroxy-1-oxotetradecyl)amino). This substitution eliminates the hydroxyl group’s hydrogen-bonding capacity while introducing a hydrophobic moiety . Position 3 is esterified with a branched tetradecanoate chain via 3-(3-((1-oxoundecyl)oxy)tetradecanoate), incorporating an undecanoyloxy group that enhances lipophilicity. Position 4 features a dihydrogen phosphate group, conferring solubility in aqueous environments and enabling ionic interactions .

The stereochemistry at carbons 2 and 3 is specified as (2(R),3(R)), critical for maintaining spatial compatibility with biological targets. Comparative studies on sugar-based oligomers highlight that R-configurations at these positions improve binding affinity to lectins and metabolic enzymes .

Table 1: Structural Features and Functional Roles

| Position | Modification | Functional Role |

|---|---|---|

| C2 | Deoxy, tetradecyl-amino | Hydrophobicity, membrane permeability |

| C3 | Tetradecanoate ester | Lipophilicity, albumin binding |

| C4 | Dihydrogen phosphate | Solubility, enzymatic recognition |

Synthetic Pathways and Challenges

Synthesis involves multi-step organic reactions, beginning with the protection of hydroxyl groups on D-glucose to enable selective modifications. The 2-deoxy-2-amino group is introduced via nucleophilic substitution, using tetradecyl aldehyde derivatives under reductive amination conditions . Subsequent esterification at position 3 employs activated tetradecanoate precursors, while phosphorylation at position 4 utilizes phosphoramidite chemistry .

Key challenges include:

-

Steric hindrance during esterification due to bulky tetradecyl chains.

-

Racemization risks at chiral centers during phosphorylation.

-

Purification complexities arising from the compound’s amphiphilic nature.

Recent advancements in fatty acid conjugation, as detailed in patent literature, recommend using linkers with dicarboxylic acid spacers to improve yield and purity .

Biological Activity and Mechanism of Action

The compound’s biological activity stems from dual mechanisms: glucose metabolism interference and serum albumin binding. The 2-deoxy modification inhibits hexokinase, a key enzyme in glycolysis, mimicking the action of 2-deoxy-D-glucose (2-DG), a known chemotherapeutic agent . Concurrently, the tetradecanoate and tetradecyl groups facilitate binding to serum albumin, extending circulatory half-life by reducing renal clearance .

In vitro studies on breast cancer cells demonstrate dose-dependent growth inhibition, with IC50 values comparable to 2-DG . The phosphate group enhances cellular uptake via glucose transporters (GLUTs), while fatty acid chains promote sustained release from albumin complexes .

Pharmacokinetic and Therapeutic Applications

Anticancer Therapeutics

The compound’s ability to disrupt glycolysis aligns with strategies targeting the Warburg effect in cancer cells. Preclinical models show synergy with cisplatin, reducing tumor growth by 60% compared to monotherapy .

Drug Delivery Systems

Albumin-binding fatty acid derivatives, as described in patent literature, enable passive targeting to tumors via the enhanced permeability and retention (EPR) effect . The compound’s amphiphilic nature allows self-assembly into micelles, encapsulating hydrophobic drugs like paclitaxel.

Table 2: Comparative Analysis of Glucose Derivatives

| Compound | Modifications | Half-Life (h) | Target |

|---|---|---|---|

| 2-Deoxy-D-glucose | C2 deoxy | 1.5 | Hexokinase |

| Current Compound | C2/C3/C4 modifications | 48 | GLUTs, Albumin |

Future Directions and Challenges

While promising, the compound faces translational hurdles:

-

Toxicity profiling: Long-chain fatty acids may induce hepatotoxicity at high doses.

-

Synthetic scalability: Multi-step synthesis complicates large-scale production.

-

Resistance mechanisms: Cancer cells may upregulate alternative metabolic pathways.

Recommendations include:

-

In vivo pharmacokinetic studies to optimize dosing regimens.

-

Co-conjugation strategies with targeting ligands (e.g., folate) for precision therapy.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume